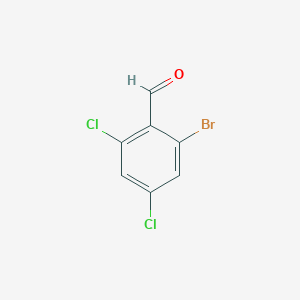
2-Bromo-4,6-dichlorobenzaldehyde
Übersicht
Beschreibung
2-Bromo-4,6-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da . This compound is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-dichlorobenzaldehyde involves several steps. One method involves the use of Pd-Catalyzed C-H Activation, which is a type of chemical reaction that involves the breaking of a carbon-hydrogen bond and the formation of a new bond .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dichlorobenzaldehyde is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde group . The structure is further characterized by the presence of intramolecular and intermolecular interactions, which stabilize the crystal packing of the compound .Chemical Reactions Analysis
2-Bromo-4,6-dichlorobenzaldehyde participates in various chemical reactions. For instance, it can undergo bromination reactions facilitated by Pd-Catalyzed C-H Activation . It’s also involved in reactions with other compounds, leading to the formation of new products .Physical And Chemical Properties Analysis
2-Bromo-4,6-dichlorobenzaldehyde is a solid compound . It has a molecular weight of 253.91 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, a study by Cao (2009) describes the synthesis of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide by reacting 2,4-dichlorobenzaldehyde with 3-bromobenzohydrazide (Guo-Biao Cao, 2009).
Computational Studies : Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (T. Erdogan & F. Erdoğan, 2019).
Application in Chemical Reactions
- Reactions with Transition Metal Complexes : Blum, Aizenshtat, and Iflah (1976) studied the reaction of halogenated benzaldehydes, including 2-bromo-4,6-dichlorobenzaldehyde, with IrCl(CO)(PPh3)2, demonstrating halogen transfer from the aromatic to the metal atom (J. Blum, Z. Aizenshtat, & Shulah Iflah, 1976).
Spectroscopic Studies
- Infrared Spectroscopy : Parlak and Ramasami (2020) performed experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde by IR spectroscopy and density functional theory (C. Parlak & P. Ramasami, 2020).
Chemical Structure and Properties
- Vibrational Investigation and Chemical Descriptors : Vennila et al. (2018) carried out a coupled experimental and theoretical vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related molecule, to understand its electronic density and molecular geometry (P. Vennila et al., 2018).
Environmental and Safety Considerations
- Dioxin Formation in High-Temperature Conditions : Evans and Dellinger (2005) studied the formation of dioxins from the high-temperature oxidation of 2-bromophenol, which is closely related to 2-Bromo-4,6-dichlorobenzaldehyde (Catherine S Evans & B. Dellinger, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPSKIUGCNLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichlorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



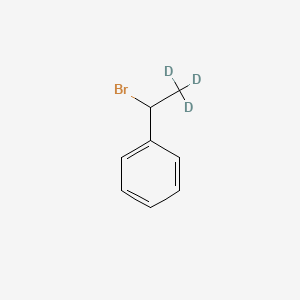

![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)

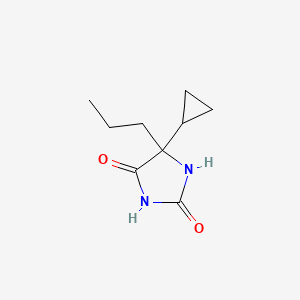
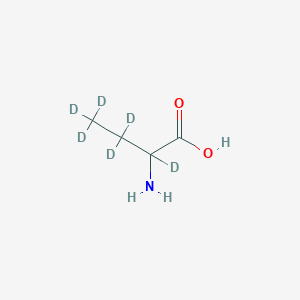
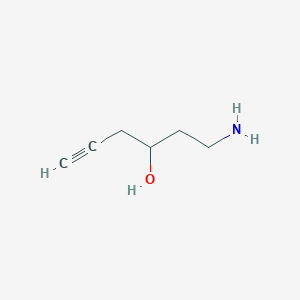

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
